![molecular formula C13H26N2 B3854046 N-(cyclopropylmethyl)-1-methyl-N-propyl-4-piperidinamine](/img/structure/B3854046.png)
N-(cyclopropylmethyl)-1-methyl-N-propyl-4-piperidinamine
説明
N-(cyclopropylmethyl)-1-methyl-N-propyl-4-piperidinamine, also known as CPP-115, is a novel GABA aminotransferase inhibitor that has gained significant attention in the field of neuroscience. CPP-115 has shown promising results in preclinical studies for the treatment of various neurological disorders, including epilepsy, addiction, and anxiety.
作用機序
N-(cyclopropylmethyl)-1-methyl-N-propyl-4-piperidinamine acts as an inhibitor of GABA aminotransferase, an enzyme that is responsible for the degradation of the neurotransmitter gamma-aminobutyric acid (GABA). By inhibiting GABA aminotransferase, N-(cyclopropylmethyl)-1-methyl-N-propyl-4-piperidinamine increases the levels of GABA in the brain, which can have a calming and anti-convulsant effect.
Biochemical and physiological effects:
N-(cyclopropylmethyl)-1-methyl-N-propyl-4-piperidinamine has been shown to increase GABA levels in the brain, which can have a range of effects on neurotransmission and neuronal activity. GABA is the primary inhibitory neurotransmitter in the brain, and an increase in GABA levels can lead to a decrease in neuronal excitability and a reduction in seizure activity. N-(cyclopropylmethyl)-1-methyl-N-propyl-4-piperidinamine has also been shown to reduce drug-seeking behavior in animal models of addiction, which may be related to its effects on GABAergic neurotransmission.
実験室実験の利点と制限
One of the main advantages of N-(cyclopropylmethyl)-1-methyl-N-propyl-4-piperidinamine is its specificity for GABA aminotransferase, which makes it a useful tool for studying the role of GABAergic neurotransmission in various neurological disorders. However, like any experimental tool, N-(cyclopropylmethyl)-1-methyl-N-propyl-4-piperidinamine has its limitations. For example, the effects of N-(cyclopropylmethyl)-1-methyl-N-propyl-4-piperidinamine on GABAergic neurotransmission may be influenced by factors such as the concentration of GABA in the brain and the activity of other enzymes involved in GABA metabolism.
将来の方向性
There are many potential directions for future research on N-(cyclopropylmethyl)-1-methyl-N-propyl-4-piperidinamine. One area of interest is the development of more potent and selective GABA aminotransferase inhibitors that could have even greater therapeutic potential. Another area of interest is the use of N-(cyclopropylmethyl)-1-methyl-N-propyl-4-piperidinamine in combination with other drugs or therapies to enhance its effects or to target multiple aspects of a disorder. Finally, further research is needed to fully understand the mechanisms underlying the therapeutic effects of N-(cyclopropylmethyl)-1-methyl-N-propyl-4-piperidinamine and to identify any potential side effects or limitations of its use.
科学的研究の応用
N-(cyclopropylmethyl)-1-methyl-N-propyl-4-piperidinamine has been extensively studied for its potential therapeutic applications in various neurological disorders. In preclinical studies, N-(cyclopropylmethyl)-1-methyl-N-propyl-4-piperidinamine has been found to reduce seizures in animal models of epilepsy and to decrease drug-seeking behavior in animal models of addiction. N-(cyclopropylmethyl)-1-methyl-N-propyl-4-piperidinamine has also been shown to have anxiolytic effects in animal models of anxiety.
特性
IUPAC Name |
N-(cyclopropylmethyl)-1-methyl-N-propylpiperidin-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2/c1-3-8-15(11-12-4-5-12)13-6-9-14(2)10-7-13/h12-13H,3-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJBESQOVGIBRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)C2CCN(CC2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-1-methyl-N-propylpiperidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。